molecular formula C7H4FN3O2 B1450928 4-fluoro-3-nitro-1H-indazole CAS No. 1000342-53-9

4-fluoro-3-nitro-1H-indazole

Cat. No.: B1450928
CAS No.: 1000342-53-9
M. Wt: 181.12 g/mol
InChI Key: UAJFRDABBOEABX-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 4-position and a nitro group at the 3-position of the indazole ring imparts unique chemical properties to this compound, making it a valuable target for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-nitro-1H-indazole typically involves the nitration of 4-fluoro-1H-indazole. One common method is the reaction of 4-fluoro-1H-indazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitro-1H-indazole undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the indazole ring can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Reduction: 4-Fluoro-3-amino-1H-indazole.

    Substitution: 4-Substituted-3-nitro-1H-indazole derivatives.

    Oxidation: Oxidized indazole derivatives with varying degrees of oxidation.

Scientific Research Applications

4-Fluoro-3-nitro-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is employed in the development of organic electronic materials, such as dye-sensitized solar cells, due to its conjugated system and electronic properties.

    Chemical Biology: Researchers use this compound as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitro-1H-indazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The presence of the nitro group allows for interactions with biological targets through hydrogen bonding and electrostatic interactions. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-1H-indazole: Lacks the fluorine atom, which may affect its electronic properties and biological activity.

    4-Chloro-3-nitro-1H-indazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions with biological targets.

Uniqueness

4-Fluoro-3-nitro-1H-indazole is unique due to the combined presence of both the fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-3-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-6(4)7(10-9-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJFRDABBOEABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646624
Record name 4-Fluoro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-53-9
Record name 4-Fluoro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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